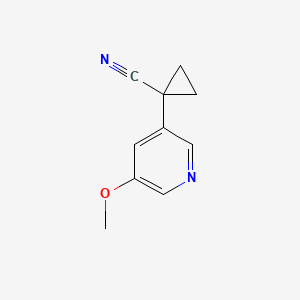
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile involves several steps. The synthetic routes typically include the reaction of 5-methoxypyridine with cyclopropanecarbonitrile under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules, contributing to the understanding of cellular processes and disease mechanisms.
Medicine: It plays a role in drug discovery and development, particularly in the design of molecules with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance
Mechanism of Action
The mechanism by which 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(5-Methoxypyridin-2-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-4-YL)cyclopropanecarbonitrile
- 1-(5-Methoxypyridin-3-YL)cyclopropanecarboxamide
These compounds share similar structural features but differ in their specific functional groups or positions of substitution. The uniqueness of this compound lies in its specific reactivity and selectivity, which make it particularly valuable for certain applications .
Properties
CAS No. |
1447607-30-8 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(5-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-8(5-12-6-9)10(7-11)2-3-10/h4-6H,2-3H2,1H3 |
InChI Key |
RJAVLYWPJREDRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


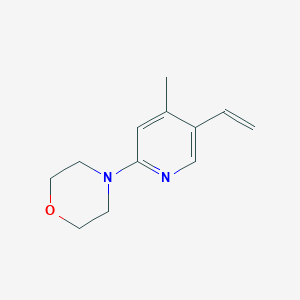
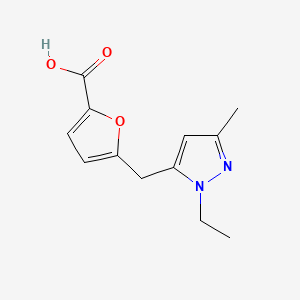
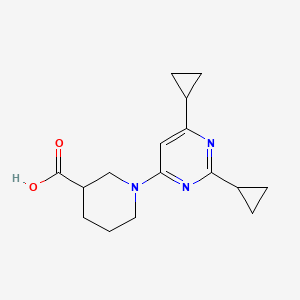

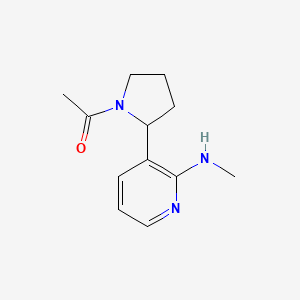
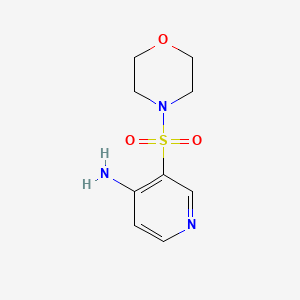

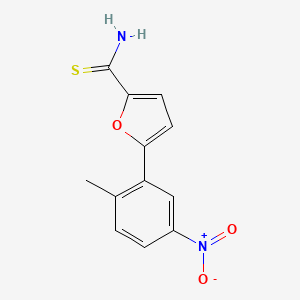

![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
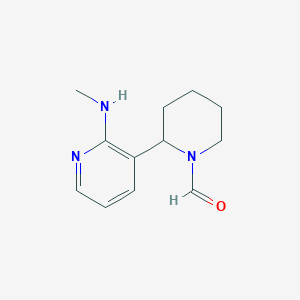

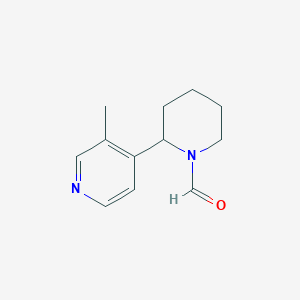
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
